REACTION_CXSMILES
|
[CH2:1]([C:14]([OH:16])=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]C(O)=O.O[N:18]1C2C=CC=CC=2N=N1.Cl.C(N(CC)CC)C.C[N:36](C)[CH:37]=[O:38]>ClCCl>[CH2:1]([C:14]([NH2:18])=[O:16])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:37]([NH2:36])=[O:38]
|
Name
|
|
Quantity
|
0.46 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCC(=O)O)C(=O)O
|
Name
|
|
Quantity
|
0.674 g
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.62 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
L-valyl-L-valinebenzylester hydrochloride
|
Quantity
|
1.51 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at −5 degree C
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
STIRRING
|
Details
|
stirred for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
while gradually returning to room temperature
|
Type
|
DISTILLATION
|
Details
|
The solvent was completely distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the white precipitate obtained
|
Type
|
WASH
|
Details
|
was washed
|
Type
|
FILTRATION
|
Details
|
on filter paper successively with 50 ml of 10 wt % citric acid aqueous solution, 20 ml water, 50 ml of 4 wt % sodium bicarbonate aqueous solution and 20 ml water
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCC(=O)N)C(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |